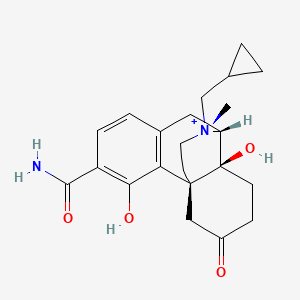
Methylsamidorphan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylsamidorphan, also known by its developmental code names ALKS-33 and RDC-0313, is an opioid antagonist. It plays a crucial role in combination therapy for certain psychiatric conditions. Specifically, it is used alongside olanzapine to manage schizophrenia and bipolar disorder. One notable benefit of this compound is its ability to reduce the weight gain associated with olanzapine treatment .
Méthodes De Préparation
Synthetic Routes:: The synthetic route to methylsamidorphan involves several steps
- Start with a morphinan scaffold.
- Introduce a cyclopropylmethyl group at position 17.
- Install hydroxyl groups at positions 4 and 14.
- Finally, attach a carboxamide group at position 3.
Industrial Production:: While this compound was initially investigated as a standalone medication, its development has shifted toward combination therapies. As such, specific industrial production methods for this compound alone are not widely available.
Analyse Des Réactions Chimiques
Reactions:: Methylsamidorphan can undergo various reactions, including oxidation, reduction, and substitution. detailed information on specific reagents and conditions for these reactions is limited.
Major Products:: The major products formed during these reactions depend on the specific reaction type. For instance:
- Oxidation may lead to the formation of oxidized derivatives.
- Reduction could yield reduced forms of this compound.
- Substitution reactions may result in modified side chains or functional groups.
Applications De Recherche Scientifique
Methylsamidorphan’s applications extend across multiple fields:
Psychiatry: As part of the olanzapine/samidorphan combination (Lybalvi), it effectively manages schizophrenia and bipolar disorder.
Addiction Treatment: this compound has been studied for alcoholism and cocaine addiction, showing efficacy similar to naltrexone but with potentially reduced side effects.
Mécanisme D'action
Methylsamidorphan primarily acts as a μ-opioid receptor antagonist. By blocking these receptors, it modulates the opioid system, contributing to its therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Unique Features:: Methylsamidorphan’s uniqueness lies in its combination therapy approach. By pairing it with olanzapine or buprenorphine, it achieves specific therapeutic goals without the typical side effects associated with pure opioid agonists.
Similar Compounds:: While this compound stands out due to its combination use, other related compounds include naltrexone (an opioid antagonist) and buprenorphine (a mixed μ-opioid receptor weak partial agonist and κ-opioid receptor antagonist).
Propriétés
Numéro CAS |
1119361-12-4 |
|---|---|
Formule moléculaire |
C22H29N2O4+ |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
(1R,9R,10S,17R)-17-(cyclopropylmethyl)-3,10-dihydroxy-17-methyl-13-oxo-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4-carboxamide |
InChI |
InChI=1S/C22H28N2O4/c1-24(12-13-2-3-13)9-8-21-11-15(25)6-7-22(21,28)17(24)10-14-4-5-16(20(23)27)19(26)18(14)21/h4-5,13,17,28H,2-3,6-12H2,1H3,(H2-,23,26,27)/p+1/t17-,21-,22-,24-/m1/s1 |
Clé InChI |
ATCVVCBJNHXIEX-ZAHKBLQYSA-O |
SMILES isomérique |
C[N@@+]1(CC[C@]23CC(=O)CC[C@]2([C@H]1CC4=C3C(=C(C=C4)C(=O)N)O)O)CC5CC5 |
SMILES canonique |
C[N+]1(CCC23CC(=O)CCC2(C1CC4=C3C(=C(C=C4)C(=O)N)O)O)CC5CC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




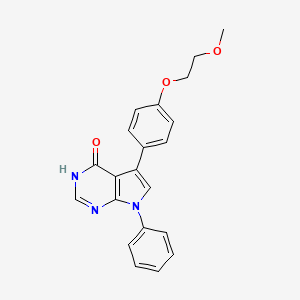
![4-hydroxy-1-[2-[[2-[2-[2-[2-[[3-methoxy-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10815369.png)
![butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide](/img/structure/B10815377.png)
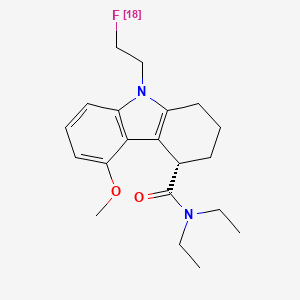


![[(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10815397.png)
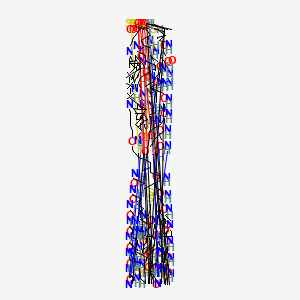
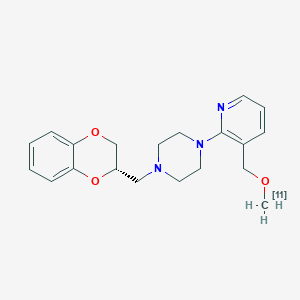

![(3R,20R,24R,28S,34E,36S,38R,41S)-9-methoxy-N-(1-methylcyclopropyl)sulfonyl-26,40,42-trioxo-4,25-dioxa-1,6,13,27,39-pentazaheptacyclo[26.13.1.13,41.05,14.07,12.020,24.036,38]tritetraconta-5,7(12),8,10,13,34-hexaene-38-carboxamide](/img/structure/B10815418.png)

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10815433.png)